molecular formula C6H11O10P B1235593 6-phospho-2-dehydro-D-gluconate

6-phospho-2-dehydro-D-gluconate

Cat. No.: B1235593
M. Wt: 274.12 g/mol
InChI Key: ZKUSPPOKDDRMIU-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phospho-2-dehydro-D-gluconic acid is a ketoaldonic acid phosphate that is the 6-phospho derivative of 2-dehydro-D-gluconic acid. It has a role as a mouse metabolite. It derives from a 2-dehydro-D-gluconic acid. It is a conjugate acid of a 6-phospho-2-dehydro-D-gluconate(1-).

Scientific Research Applications

Enzymatic Role and Metabolic Pathways

6-Phospho-D-gluconate plays a critical role in various metabolic pathways. In Pseudomonas fluorescens and other bacteria, it is formed by the dehydrogenation of D-glucose 6-phosphate and metabolized either by the 6-phospho-D-gluconate dehydratase in the Entner–Doudoroff pathway or by the 6-phospho-D-gluconate dehydrogenase in the hexose monophosphate pathway (Stournaras, Butz, & Kurz, 1982). Similarly, in Gluconobacter species, it is a key enzyme in the pentose phosphate pathway in carbohydrate metabolism (Adachi & Ameyama, 1982).

Regulatory Role

6-Phospho-D-gluconate has been found to inhibit ribulose-1,5-diphosphate (RuDP) carboxylase from various sources, suggesting a regulatory role in plant metabolism, particularly in the dark (Tabita & McFadden, 1972).

Applications in Assay Methods

The compound has been utilized in assay procedures, such as a novel assay for dihydrofolate reductase. This involves coupling reductase-dependent NADP+ production to the enzymatic and NADP+-dependent decarboxylation of D-6-phospho-[1-14C]gluconate (Rathod & Reyes, 1983).

Substrate Specificity and Enzyme Analysis

6-Phospho-D-gluconate dehydrogenase from Gluconobacter suboxydans differs from enzymes derived from other sources in respect to substrate specificity and molecular properties, indicating a diverse range of functions across different organisms (Adachi et al., 1982).

Properties

Molecular Formula

C6H11O10P

Molecular Weight

274.12 g/mol

IUPAC Name

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+/m1/s1

InChI Key

ZKUSPPOKDDRMIU-JJYYJPOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-phospho-2-dehydro-D-gluconate
Reactant of Route 2
6-phospho-2-dehydro-D-gluconate
Reactant of Route 3
6-phospho-2-dehydro-D-gluconate
Reactant of Route 4
6-phospho-2-dehydro-D-gluconate
Reactant of Route 5
6-phospho-2-dehydro-D-gluconate
Reactant of Route 6
6-phospho-2-dehydro-D-gluconate

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